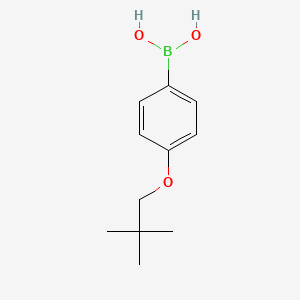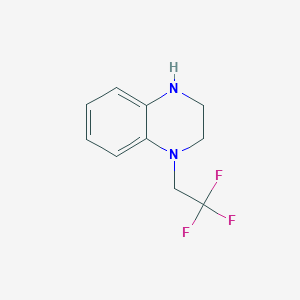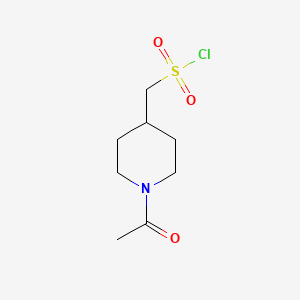
4-(Neopentyloxy)phenylboronic acid
説明
4-(Neopentyloxy)phenylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a neopentyloxy group
作用機序
Target of Action
4-(Neopentyloxy)phenylboronic acid, like other boronic acids, has a unique ability to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . .
Mode of Action
Boronic acids, including phenylboronic acid, are known to interact with their targets through the formation of reversible covalent complexes with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .
Biochemical Pathways
Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biochemical pathways .
Pharmacokinetics
The properties of boronic acids in general suggest that they may have good bioavailability due to their ability to form reversible covalent complexes with biological molecules .
Result of Action
Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biological structures and processes .
Action Environment
The action of this compound, like other boronic acids, is influenced by environmental factors such as pH . The formation and dissociation of the covalent complex between boronic acids and cis-diol-containing molecules are pH-dependent, suggesting that the action, efficacy, and stability of this compound may be influenced by the pH of its environment .
生化学分析
Biochemical Properties
4-(Neopentyloxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible complexes with polyols, including sugars. This interaction is crucial for its application in analytical and therapeutic fields. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors for detecting biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with sugars and glycoproteins on the cell membrane can enhance its cellular uptake and influence cell function. Studies have demonstrated that phenylboronic acid derivatives, including this compound, can disrupt cellular processes in cultured tobacco cells, leading to cellular disruption .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group can bind to diols and other nucleophiles, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The compound’s ability to form reversible complexes with polyols is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific data on the temporal effects of this compound are limited, it is known that phenylboronic acid derivatives can form reversible complexes with polyols, which may influence their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. Studies on phenylboronic acid derivatives have shown that they can improve drug-loading efficiency and cell permeation ability, which may influence their dosage effects in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form complexes with polyols can affect metabolic flux and metabolite levels. While specific data on the metabolic pathways of this compound are limited, it is known that phenylboronic acid derivatives can influence various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form complexes with sugars and glycoproteins can influence its localization and accumulation within cells. This property is important for its potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is influenced by its ability to form complexes with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Neopentyloxy)phenylboronic acid typically involves the reaction of 4-bromophenol with neopentyl alcohol to form 4-(neopentyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-(Neopentyloxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and quinones.
Substitution: Substituted phenylboronic acids.
科学的研究の応用
4-(Neopentyloxy)phenylboronic acid has a wide range of applications in scientific research, including:
類似化合物との比較
Phenylboronic acid: Lacks the neopentyloxy group, making it less sterically hindered and more reactive in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a neopentyloxy group, leading to different electronic and steric properties.
4-(tert-Butoxy)phenylboronic acid: Similar steric properties but different electronic effects due to the tert-butoxy group.
Uniqueness: 4-(Neopentyloxy)phenylboronic acid is unique due to the presence of the neopentyloxy group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired .
特性
IUPAC Name |
[4-(2,2-dimethylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLAQNYVAYGYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681723 | |
| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-38-0 | |
| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)


![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)
![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)
![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)


![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)



